4-Bromo-5-fluoroisoquinolin-1(2H)-one
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Overview
Description
4-Bromo-5-fluoroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the fifth position on the isoquinolinone ring. The unique substitution pattern on the isoquinolinone core imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available isoquinoline.
Bromination: The isoquinoline is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position.
Fluorination: The brominated intermediate is then treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the fifth position.
Cyclization: The final step involves cyclization of the intermediate to form the isoquinolinone ring, which can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as acetyl chloride or benzoyl chloride in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolinone derivatives.
Scientific Research Applications
4-Bromo-5-fluoroisoquinolin-1(2H)-one has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of isoquinolinone derivatives.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Chemical Biology: The compound serves as a probe to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, thereby modulating biological activity.
Binding to Receptors: It can bind to receptors on cell surfaces or within cells, altering signal transduction pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
4-Bromo-5-fluoroisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives such as:
4-Chloro-5-fluoroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-Bromo-5-methylisoquinolin-1(2H)-one: Contains a methyl group instead of fluorine, leading to variations in chemical properties and applications.
5-Fluoroisoquinolin-1(2H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-5-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIPKKIGJQGCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CNC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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